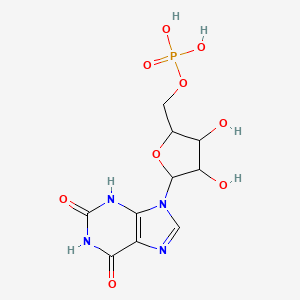![molecular formula C33H46F3OP B14788164 Dicyclohexyl[3',4',5'-trifluoro-3-(1-methylethoxy)-2',6'-bis(1-methylethyl)[1,1'-biphenyl]-2-yl]phosphine](/img/structure/B14788164.png)
Dicyclohexyl[3',4',5'-trifluoro-3-(1-methylethoxy)-2',6'-bis(1-methylethyl)[1,1'-biphenyl]-2-yl]phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine is a complex organophosphorus compound. It is characterized by the presence of multiple substituents, including trifluoromethyl, isopropyl, and methoxy groups, attached to a biphenyl backbone. This compound is often used in various chemical reactions and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine typically involves multiple steps. One common method includes the reaction of a biphenyl derivative with a phosphine reagent under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted biphenyl compounds .
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism by which Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic complexes. This interaction facilitates various chemical transformations by stabilizing transition states and intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Phosphine, dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]: Another closely related compound with slight modifications in the substituents.
Uniqueness
The uniqueness of Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine lies in its specific combination of substituents, which imparts distinct chemical and physical properties. These properties make it particularly valuable in specialized applications, such as advanced catalysis and material science .
Eigenschaften
Molekularformel |
C33H46F3OP |
|---|---|
Molekulargewicht |
546.7 g/mol |
IUPAC-Name |
dicyclohexyl-[2-propan-2-yloxy-6-[3,4,5-trifluoro-2,6-di(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C33H46F3OP/c1-20(2)27-29(28(21(3)4)31(35)32(36)30(27)34)25-18-13-19-26(37-22(5)6)33(25)38(23-14-9-7-10-15-23)24-16-11-8-12-17-24/h13,18-24H,7-12,14-17H2,1-6H3 |
InChI-Schlüssel |
XXLKEJNVDNGXID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=C(C(=C1F)F)F)C(C)C)C2=C(C(=CC=C2)OC(C)C)P(C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14788097.png)
![3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone](/img/structure/B14788098.png)

![tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14788110.png)





![2-amino-N-[(2-cyanophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14788152.png)
![2-Naphthalenesulfonamide, N-[3-[3-[(aminoiminomethyl)amino]propyl]-1-butyl-2-oxo-3-pyrrolidinyl]-6,7-dimethoxy-](/img/structure/B14788160.png)

